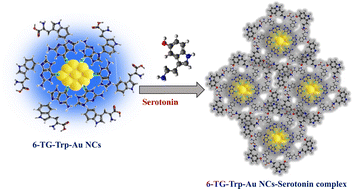The influence of surface ligand chemistry for the synthesis of blue fluorescent gold nanoclusters for the detection of serotonin in biofluids†
New Journal of Chemistry Pub Date: 2023-01-03 DOI: 10.1039/D2NJ04797G
Abstract
Gold nanoclusters have been widely applied for the sensing of biomolecules, biomarkers and drugs. Herein, a simple method for the fabrication of gold nanoclusters (Au NCs) is put forward by using two ligands, namely 6-thioguanine (6-TG) and tryptophan (Trp). First, blue emitting 6-TG-Au NCs have been synthesized and then the surface of the 6-TG-Au NCs was modified with Trp. This surface modification results in the enhancement of the fluorescence intensity with a red shift in the emission peak confirming the formation of 6-TG-Trp-Au NCs. The as-synthesized 6-TG-Trp-Au NCs work as a fluorescent sensor for the sensitive recognition of biomarker serotonin. The 6-TG-Trp-Au NCs exhibit a strong emission peak at 473 nm when excited at 380 nm. The 6-TG-Trp-Au NC-based method shows a fluorescence turn-off mechanism toward serotonin with a linear range of 0.041–1.25 μM and limit of detection of 5.58 nM. Moreover, 6-TG-Trp-Au NCs show a quick response for the development of a cost-effective analytical strategy for a serotonin assay in biofluids.

Recommended Literature
- [1] Impacts of particle surface heterogeneity on the deposition of colloids on flat surfaces†
- [2] In situ growth of monodisperse Fe3O4 nanoparticles on graphene as flexible paper for supercapacitor†
- [3] Back cover
- [4] Notes
- [5] The remarkable efficiency of N-heterocyclic carbenes in lanthanide(iii)/actinide(iii) differentiation
- [6] Synthesis of surface functionalized hollow microporous organic capsules for doxorubicin delivery to cancer cells†
- [7] Enantioselective hydrogenation of ethyl pyruvate over diop modified Pt nanoclusters. Determination of geometry of the ligand adsorption mode via DRIFTS†‡
- [8] Arsenic speciation and its DNA fractionation in the rice plant Oryza sativa
- [9] A one-pot protocol for the synthesis of β-ketosulfones from α,α-dibromoketones†
- [10] Front cover










